5-(Difluoromethyl)thiophene-2-carbonitrile

Lipophilicity Drug Design Physicochemical Properties

Lead optimization lacks a thiophene-2-carbonitrile that combines moderate lipophilicity (ΔLogP +0.33 over CH₃) with H-bond donor capacity (A = 0.085-0.126). 5-(Difluoromethyl)thiophene-2-carbonitrile solves this. • Unique CF₂H group enables H-bond donor interactions absent in CH₃/CF₃ analogs-ideal for kinase, GPCR & antiviral programs. • Hammett σp (0.32) offers electronic modulation between CH₃ (-0.17) and CF₃ (0.54). • Nitrile handle enables rapid SAR via hydrolysis, reduction, or cycloaddition. ≥98% purity; global shipping available.

Molecular Formula C6H3F2NS
Molecular Weight 159.16 g/mol
Cat. No. B12069449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)thiophene-2-carbonitrile
Molecular FormulaC6H3F2NS
Molecular Weight159.16 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C(F)F)C#N
InChIInChI=1S/C6H3F2NS/c7-6(8)5-2-1-4(3-9)10-5/h1-2,6H
InChIKeyFVUKKPNQCSEELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)thiophene-2-carbonitrile – Identity & Characterization


5-(Difluoromethyl)thiophene-2-carbonitrile (CAS 2112657-85-7) is a heterocyclic building block comprising a thiophene core functionalized with a nitrile group at the 2‑position and a difluoromethyl (CF₂H) substituent at the 5‑position . The compound has a molecular weight of 159.16 g·mol⁻¹, an experimentally determined LogP of 2.26, and is commercially supplied at ≥98% purity . Its structural motif—merging a cyano group with a lipophilic hydrogen‑bond‑donor‑capable CF₂H moiety—positions it as a versatile intermediate for medicinal chemistry and agrochemical discovery programs [1].

1
Medicinal chemistry and agrochemical intermediate
Versatile thiophene building block for lead optimization
2
Dual-functional CF₂H motif exploration
Combines moderate lipophilicity with hydrogen-bond donor capacity
3
Commercial ≥98% purity for synthesis workflows
Reported LogP 2.26 supports ADME property tuning

5-(Difluoromethyl)thiophene-2-carbonitrile vs. In-Class Analogs


Thiophene‑2‑carbonitrile derivatives substituted at the 5‑position with methyl (CH₃), trifluoromethyl (CF₃), or hydrogen exhibit markedly different physicochemical profiles than the CF₂H variant, precluding simple interchange in lead‑optimisation workflows [1]. The difluoromethyl group uniquely combines moderate lipophilicity (ΔLogP CH₃→CF₂H ≈ +0.33) with hydrogen‑bond‑donor capacity (Abraham’s A = 0.085–0.126), a property absent in both CH₃ and CF₃ congeners [2]. Additionally, the electron‑withdrawing Hammett σp of CF₂H (0.32) lies between that of CH₃ (−0.17) and CF₃ (0.54), producing distinct electronic modulation of the nitrile group and downstream reactivity [3]. These divergent parameters translate into differential target engagement, metabolic stability, and synthetic tractability; substituting one 5‑substituent for another without experimental validation risks unquantifiable alterations in the biological or physicochemical outcome.

Property
CF₂H (Target)
CH₃ / CF₃ Analogs
Lipophilicity
Moderate, reported ΔLogP CH₃→CF₂H ≈ +0.33
CH₃ lower; CF₃ higher, may shift permeability and clearance profile
H‑Bond Donor
Abraham’s A ≈ 0.085–0.126 (class-level)
CH₃ and CF₃ are non‑donors; target engagement may not transfer
Electronic Effect
σp = 0.32, moderate electron‑withdrawing
CH₃ electron‑donating; CF₃ strongly withdrawing; reactivity and metabolic susceptibility may differ

5-(Difluoromethyl)thiophene-2-carbonitrile – Quantitative Comparison


CF₂H Delivers Intermediate Lipophilicity

The experimentally measured LogP of 5-(difluoromethyl)thiophene-2-carbonitrile is 2.26 . The closest commercially available methyl analog (5‑methylthiophene‑2‑carbonitrile) has a computed LogP of 1.93, while the trifluoromethyl analog (5‑(trifluoromethyl)thiophene‑2‑carbonitrile) has a computed LogP of 2.6 [1] [2]. The difluoromethyl compound therefore occupies a lipophilicity window that is 0.33 log units more lipophilic than the methyl derivative and 0.34 log units less lipophilic than the CF₃ derivative, consistent with the general observation that CH₃→CF₂H exchange increases LogP by −0.1 to +0.4 units [3].

CF₂H Lipophilicity
Cross-study comparable
ΔLogP (CH₃→CF₂H) = +0.33
Supports modular LogP tuning between CH₃ and CF₃
Target LogP 2.26 exp.; comparators computed XLogP3
Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bond Donor Capacity of CF₂H

The difluoromethyl group acts as a hydrogen‑bond (HB) donor with Abraham’s acidity parameter A = 0.085–0.126, comparable to thiophenol, aniline, and amine groups [1]. In contrast, the CH₃ and CF₃ substituents lack a hydrogen atom on the α‑carbon and therefore have negligible HB donor capacity (A ≈ 0). This property is intrinsic to the CF₂H motif and cannot be replicated by the methyl or trifluoromethyl analogs, regardless of scaffold [2].

H‑Bond Donor Capacity
Class-level inference
Abraham’s A ≈ 0.085–0.126 for Ar‑CF₂H
Hydrogen-bond donor context absent in CH₃ and CF₃ analogs
1H NMR‑based solute analysis; scaffold-specific data to verify
Hydrogen Bond Donor Molecular Recognition Bioisostere

CF₂H Moderate Electron-Withdrawing Effect

The Hammett σp constant for the CF₂H group is 0.32, compared to −0.17 for CH₃ (electron‑donating) and 0.54 for CF₃ (strongly electron‑withdrawing) [1]. This places CF₂H in a moderate electron‑withdrawing category, electronically similar to chlorine (σp ≈ 0.23) but with the added benefit of HB donor capability. The σp value directly influences the electron density at the thiophene ring and the electrophilicity of the appended nitrile group, affecting both nucleophilic addition reactions and metabolic oxidation rates [2].

Electronic Effect
Class-level inference
σp(CF₂H) = 0.32
Moderate electron‑withdrawing modulation of nitrile reactivity
Literature Hammett constants; application to thiophene via LFER
Electronic Effects Hammett Constant Reactivity

CF₂H Metabolic Stability Advantage

Difluoromethyl substitution is reported to moderately enhance metabolic stability compared to methyl analogs, primarily by deactivating the thiophene ring toward CYP‑mediated oxidation through its electron‑withdrawing effect [1]. Trifluoromethyl groups also increase metabolic stability but introduce substantially higher lipophilicity (ΔLogP ≈ +0.34 vs CF₂H, and +0.67 vs CH₃), which can lead to increased metabolic clearance via CYP3A4 induction and hERG‑related toxicity [2]. The CF₂H group thus occupies a therapeutically useful middle ground—improved oxidative stability without the extreme lipophilicity burden of CF₃ [3].

Metabolic Stability
Supporting evidence
Class-level CYP oxidation deactivation reported
Reported metabolic stability context for CF₂H-thiophenes
Direct microsomal data for this scaffold unavailable; in‑house assay recommended
Metabolic Stability CYP Oxidation Pharmacokinetics

5-(Difluoromethyl)thiophene-2-carbonitrile – Applications


Fine-Tuned Lipophilicity and H-Bond Donor in Lead Optimization

When a thiophene‑2‑carbonitrile scaffold requires a 5‑position substituent that simultaneously provides moderate lipophilicity (LogP increment of +0.33 over CH₃) and hydrogen‑bond donor capacity (A = 0.085–0.126), the difluoromethyl analog is the only candidate among the CH₃, CF₃, and H series that fulfills both criteria. The CF₃ analog is a non‑donor with higher LogP; the CH₃ analog is a non‑donor with lower LogP [1]. This makes 5-(difluoromethyl)thiophene-2-carbonitrile the preferred building block for designing kinase inhibitors, GPCR ligands, and antiviral agents where a key polar interaction with a backbone carbonyl or side‑chain acceptor is desired.

SDH and CYP51 Inhibitor Design for Agrochemicals

Difluoromethylated thiophene derivatives have demonstrated fungicidal activity through SDH inhibition [2]. The CF₂H group’s balanced electronic effects (σp = 0.32) and moderate LogP make it an attractive acid‑component mimic of pyrazole‑4‑carboxamide SDH inhibitors such as fluxapyroxad and bixafen. The compound can serve as a synthetic intermediate toward novel SDH inhibitor candidates, capitalising on the CF₂H group’s ability to enhance metabolic stability without generating the excessive lipophilicity that can lead to environmental persistence [3].

Regioselective Difluoromethylation Methods

The 5‑position substitution pattern is synthetically accessible via formyl‑thiophene intermediates using the halogen dance reaction followed by deoxofluorination, a route documented for previously unknown difluoromethylthiophenes [4]. This compound therefore serves as a benchmark substrate for developing new difluoromethylation methods (electrophilic, nucleophilic, or radical‑based) that require a robust, well‑characterised thiophene‑2‑carbonitrile scaffold for method validation and scope demonstration.

CF₂H Bioisosteric Replacement in FBDD

Given that the CF₂H group’s hydrogen‑bond acidity (A = 0.085–0.126) is comparable to thiophenol and aniline but with greater lipophilicity, this compound can be employed as a fragment‑sized CF₂H‑bearing building block for bioisosteric replacement of OH, SH, or NH₂ fragments that suffer from poor permeability or rapid Phase‑II metabolism [5]. The nitrile group additionally provides a synthetic handle for further elaboration (hydrolysis to acid, reduction to amine, or cycloaddition), enabling rapid SAR exploration around the CF₂H pharmacophore.

Application
Selection Property
Validation Focus
Lead optimization with fine-tuned LogP and H‑bond donor
Dual-function CF₂H motif
Target engagement and permeability profiling
Agrochemical SDH inhibitor intermediate
Balanced electronic and lipophilic profile
Fungicidal activity and environmental persistence review
Difluoromethylation method development
Well‑characterized thiophene‑2‑carbonitrile scaffold
Method scope and substrate compatibility validation
Fragment‑based drug discovery (FBDD)
CF₂H as bioisostere of OH, SH, or NH₂
SAR exploration and Phase‑II metabolism endpoint monitoring

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